2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N'-(4-fluorophenyl)carbamimidothioate
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Overview
Description
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a propoxyphenyl group, and a fluorophenyl group.
Preparation Methods
The synthesis of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate involves multiple steps. The preparation typically starts with the construction of the pyrrolidine ring, which can be achieved through cyclocondensation reactions involving dicarboxylic acids and amines . The propoxyphenyl and fluorophenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enantioselective proteins, leading to various biological effects . The propoxyphenyl and fluorophenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate include other pyrrolidine derivatives such as pyrrolidine-2,5-diones and pyrrolizines . These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture. The unique combination of the propoxyphenyl and fluorophenyl groups in 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate sets it apart from other similar compounds, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C27H26FN3O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-benzyl-N-(4-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C27H26FN3O3S/c1-2-16-34-23-14-12-22(13-15-23)31-25(32)17-24(26(31)33)35-27(29-18-19-6-4-3-5-7-19)30-21-10-8-20(28)9-11-21/h3-15,24H,2,16-18H2,1H3,(H,29,30) |
InChI Key |
GKTJSEOEJFHZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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